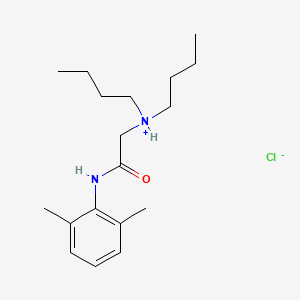
2',6'-Acetoxylidide, 2-(dibutylamino)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is a chemical compound known for its applications in various fields, including medicine and industry. It is a derivative of acetanilide and is often used as a local anesthetic and antiarrhythmic agent. This compound is known for its ability to block sodium channels, which makes it effective in numbing sensations and treating certain cardiac conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride typically involves the acylation of 2,6-dimethylaniline with acetic anhydride to form 2’,6’-acetoxylidide. This intermediate is then reacted with dibutylamine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride is carried out in large-scale reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and yield. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and reducing production costs.
化学反応の分析
Types of Reactions
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Reduction: Secondary amines.
Substitution: Alkylated derivatives of the original compound.
科学的研究の応用
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving ion channel blockers and neurotransmission.
Medicine: Widely used as a local anesthetic and antiarrhythmic agent. It is also studied for its potential in treating chronic pain and other neurological conditions.
Industry: Utilized in the formulation of various pharmaceutical products and as an intermediate in the synthesis of other compounds.
作用機序
The primary mechanism of action of 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride involves the blockade of sodium channels in neuronal and cardiac tissues. By inhibiting sodium influx, it prevents the initiation and propagation of action potentials, leading to a numbing effect in local tissues and stabilization of cardiac membranes. This action is particularly useful in preventing arrhythmias and providing local anesthesia.
類似化合物との比較
Similar Compounds
Lidocaine: Another local anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Bupivacaine: Known for its longer duration of action compared to 2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride.
Procaine: Has a shorter duration of action and is less potent.
Uniqueness
2’,6’-Acetoxylidide, 2-(dibutylamino)-, hydrochloride stands out due to its balanced profile of potency and duration of action. It provides effective anesthesia and antiarrhythmic effects without the prolonged duration seen in compounds like bupivacaine, making it suitable for various medical applications.
特性
CAS番号 |
77966-79-1 |
|---|---|
分子式 |
C18H31ClN2O |
分子量 |
326.9 g/mol |
IUPAC名 |
dibutyl-[2-(2,6-dimethylanilino)-2-oxoethyl]azanium;chloride |
InChI |
InChI=1S/C18H30N2O.ClH/c1-5-7-12-20(13-8-6-2)14-17(21)19-18-15(3)10-9-11-16(18)4;/h9-11H,5-8,12-14H2,1-4H3,(H,19,21);1H |
InChIキー |
VLKNNFBSUVGFTB-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+](CCCC)CC(=O)NC1=C(C=CC=C1C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


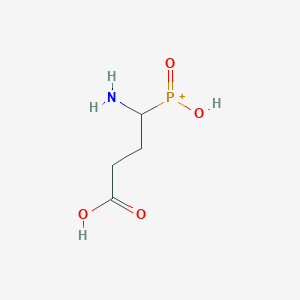
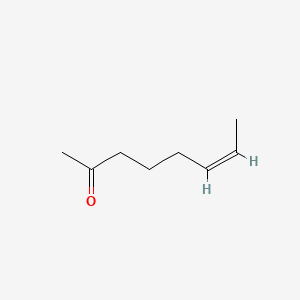
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)


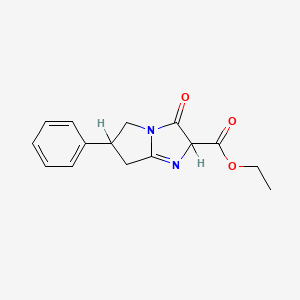
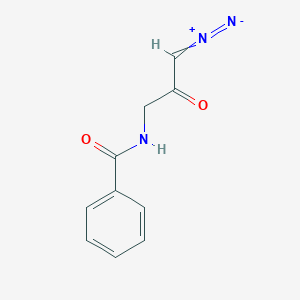

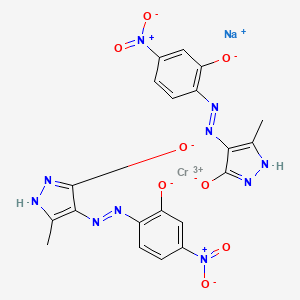
![1H,3H-[1,3]Oxazolo[3,4-a]benzimidazole](/img/structure/B14441950.png)

![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
![Diphenyl[2-(trimethylstannyl)ethyl]phosphane](/img/structure/B14441960.png)
